molecular formula C21H24N4O3 B4932491 1-(4-Ethoxyphenyl)-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione

1-(4-Ethoxyphenyl)-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B4932491
M. Wt: 380.4 g/mol
InChI Key: JXQDEIWMSFDOLN-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a 4-ethoxyphenyl group at the 1-position and a 4-(pyridin-2-yl)piperazine moiety at the 3-position. Its molecular formula is C20H23N5O3 (molecular weight: 381.43 g/mol), and it exists as a dry powder . The compound shares structural similarities with anticonvulsant agents and other bioactive molecules, as the pyrrolidine-2,5-dione core is a common pharmacophore in medicinal chemistry .

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-2-28-17-8-6-16(7-9-17)25-20(26)15-18(21(25)27)23-11-13-24(14-12-23)19-5-3-4-10-22-19/h3-10,18H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQDEIWMSFDOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxybenzaldehyde with pyrrolidine-2,5-dione in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with 4-(pyridin-2-yl)piperazine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl or pyridin-2-yl piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Piperazine Ring

Pyrimidin-2-yl vs. Pyridin-2-yl Substitution
  • 1-(4-Ethoxyphenyl)-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione ():
    • Molecular formula: C20H23N5O3 (identical to the target compound).
    • Key difference: Pyrimidin-2-yl replaces pyridin-2-yl in the piperazine ring.
    • Impact: Pyrimidine (a six-membered ring with two nitrogen atoms) may enhance hydrogen bonding or alter solubility compared to pyridine (one nitrogen atom) .
Trifluoromethyl and Nitro Substituents
  • 1-(4-Ethoxyphenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione (): Molecular formula: C25H23F3N6O5 (higher molecular weight due to electron-withdrawing groups). Key features: Nitro and trifluoromethyl groups on the phenyl ring.

Variations in the Pyrrolidine-2,5-dione Core

Indole-Modified Derivatives ()
Compound ID Substituents Yield (%) Melting Point (°C)
4f Dual 5-methoxyindole 93.8 100–109
4g Indole + 5-methoxyindole 41.7 104–108
4h 5-Fluoroindole + 5-methoxyindole 57.2 203–204
4i Dual 5-methoxyindole 84.0 178–182
  • Trends : Higher yields (e.g., 93.8% for 4f) correlate with symmetric substituents (e.g., dual 5-methoxyindole). Melting points vary widely, possibly due to crystallinity differences from substituent bulk .
Sulfanyl and Halogenated Derivatives ()
  • 1-benzyl-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione: Molecular formula: C27H23Cl2F3N4O2S (molar mass: 595.46 g/mol). Key features: Benzyl group, sulfanyl linkage, and halogenated pyridine.

Anticonvulsant Activity ()

  • N-[{4-(3-chlorophenyl)-piperazin-1-yl}-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione : ED50 = 14.18 mg/kg (MES test) .
  • 1-(4-acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione : IC50 = 100.5 µM (GABA-transaminase inhibition) .

SAR Insights

  • Piperazine Substitution : Pyridin-2-yl/pyrimidin-2-yl groups may modulate receptor affinity via hydrogen bonding .
  • Electron-Withdrawing Groups : Nitro and trifluoromethyl substituents () could enhance blood-brain barrier penetration .
  • Indole Moieties : 5-Methoxyindole derivatives () show high yields and thermal stability, possibly due to planar aromatic systems .

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